1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazepan-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-9-11(10-13(20-2)14(12)21-3)15(18)17-7-4-5-16-6-8-17/h9-10,16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXBNRSGHAVXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3,4,5 Trimethoxybenzoyl 1,4 Diazepane and Its Analogs
Strategies for the Construction of the 1,4-Diazepane Ring System
The 1,4-diazepane scaffold, a seven-membered heterocycle containing two nitrogen atoms, is a crucial structural motif in medicinal chemistry. researchgate.netnih.gov Its synthesis, however, presents challenges due to the thermodynamic and kinetic factors governing the formation of medium-sized rings. youtube.com Researchers have developed several effective strategies to overcome these hurdles.
Ring-Closing Reactions to Form Seven-Membered Nitrogen Heterocycles
The direct cyclization of a linear precursor is a fundamental approach to forming heterocyclic rings. britannica.com For 1,4-diazepanes, this typically involves intramolecular reactions where nucleophilic nitrogen atoms attack electrophilic carbon centers to close the seven-membered ring. The favorability of ring-closing reactions is often ranked, with five- and six-membered rings forming more readily than seven-membered rings due to lower ring strain and more favorable entropy changes. youtube.com
Despite these challenges, various ring-closing strategies have been successfully employed. One notable method is ring-closing metathesis (RCM), which has proven highly effective for creating functionalized nitrogen heterocycles. iupac.org Another approach involves the intramolecular cross-coupling of precursors, such as 1-(2-bromobenzyl)azetidine-2-carboxamides, which can be used to generate fused diazepine (B8756704) systems. nih.gov These methods often require careful selection of catalysts and reaction conditions to promote the desired 7-membered ring closure over competing polymerization or side reactions.
Utilization of N-Propargylamines in Diazepane Synthesis
N-Propargylamines have emerged as exceptionally versatile building blocks in modern organic synthesis for constructing nitrogen-containing heterocycles, including the 1,4-diazepane core. researchgate.netrsc.orgrsc.orgscispace.com The use of these precursors is characterized by high atom economy and often leads to shorter, more efficient synthetic routes. rsc.orgrsc.orgscispace.com
The synthesis of diazepane derivatives from N-propargylamines has seen significant growth, with reactions often proceeding through a 7-endo-dig cyclization mechanism. rsc.org This strategy allows for the creation of complex, fused heterocyclic systems, such as triazolo-benzo rsc.orgnih.govdiazepanes, through catalyst-free intramolecular 1,3-dipolar cycloaddition reactions. rsc.org The versatility of N-propargylamines makes them valuable intermediates for producing a wide array of biologically active diazepane-containing compounds. nih.gov
Microwave-Assisted Synthesis Approaches for 1,4-Diazepane Derivatives
The application of microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced product purity. psu.eduarkat-usa.org These benefits are particularly evident in the synthesis of heterocyclic compounds. nih.govnih.gov
In the context of diazepine synthesis, microwave-assisted methods have been shown to be superior to conventional heating. For example, the synthesis of 1,4-benzodiazepine (B1214927) derivatives using microwave irradiation proceeds faster and with higher yields compared to traditional reflux conditions. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The technique has been successfully applied to various reaction types, including cyclizations and cross-coupling reactions, to build the core heterocyclic structure. psu.edunih.govnih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product Type | Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Benzodiazepine Derivatives | Microwave-Assisted | 100 °C | 15 min | 73–88% | nih.gov |
| 1,4-Benzodiazepine Derivatives | Conventional Heating | 110 °C | 6 h | 68–82% | nih.gov |
Application of Heteropolyacid-Catalyzed Procedures in Diazepane Synthesis
Heteropolyacids (HPAs) have been identified as highly efficient and reusable catalysts for the synthesis of 1,4-diazepine derivatives. nih.govnih.govresearchgate.net These catalysts, particularly those with a Keggin-type structure, possess strong Brønsted acidity and can facilitate the one-pot condensation of ketimine intermediates with aldehydes to yield the desired diazepine products in high yields and with short reaction times. nih.govresearchgate.net
Research has shown that the catalytic activity of HPAs can be tuned by altering their chemical composition. For instance, substituting molybdenum atoms with vanadium atoms in the Keggin structure (e.g., H₅PMo₁₀V₂O₄₀) can significantly decrease the reaction time and improve product yields compared to the parent H₃PW₁₂O₄₀ or H₃PMo₁₂O₄₀ acids. nih.govresearchgate.net This bifunctional character of HPAs makes them attractive for developing efficient and environmentally friendly synthetic processes. nih.gov
Table 2: Effect of Heteropolyacid (HPA) Catalyst on the Synthesis of a p-Bromo-Substituted 1,4-Diazepine Derivative
| Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| H₃PW₁₂O₄₀ | 600 | 75 | researchgate.net |
| H₃PMo₁₂O₄₀ | 300 | 71 | researchgate.net |
| H₄PMo₁₁VO₄₀ | 180 | 72 | researchgate.net |
| H₅PMo₁₀V₂O₄₀ | 30 | 75 | researchgate.net |
Introduction of the 3,4,5-Trimethoxybenzoyl Moiety
Once the 1,4-diazepane ring has been constructed, the final step in synthesizing the target compound is the introduction of the 3,4,5-trimethoxybenzoyl group. This is typically achieved through a standard acylation reaction.
Acylation Reactions for Benzoyl Group Attachment
The most common method for attaching the benzoyl group is the nucleophilic acylation of one of the secondary amine nitrogens of the 1,4-diazepane ring with 3,4,5-trimethoxybenzoyl chloride . This reaction is analogous to the synthesis of other N-acylated heterocycles. nih.govnih.gov
The procedure generally involves reacting 1,4-diazepane with 3,4,5-trimethoxybenzoyl chloride in an appropriate organic solvent, such as dichloromethane (B109758) or benzene (B151609). clockss.org A base, typically a tertiary amine like triethylamine (B128534), is added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion. clockss.org The reaction typically proceeds smoothly at room temperature or with gentle heating to afford 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane . clockss.org The product can then be isolated and purified using standard techniques like column chromatography. clockss.org
Enaminone Intermediate Approaches for Related Trimethoxybenzoyl Structures
While not the most direct route to this compound itself, enaminone chemistry offers a versatile platform for the synthesis of a variety of heterocyclic compounds, including analogs containing a trimethoxybenzoyl moiety. researchgate.netscirp.orgsci-hub.box Enaminones are valuable intermediates due to their dual nucleophilic and electrophilic character. researchgate.net
A potential, though more complex, synthetic strategy for a related structure could involve the following conceptual steps:
Formation of a Trimethoxybenzoyl-substituted Enaminone: A starting material such as 3,4,5-trimethoxyacetophenone could be reacted with a dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield a corresponding enaminone.
Reaction with a Dinucleophile: This enaminone could then be reacted with a suitable dinucleophile to construct a heterocyclic ring. For instance, reaction with a substituted hydrazine (B178648) could lead to pyrazole (B372694) derivatives. scirp.org
This approach highlights the utility of enaminones as building blocks in constructing diverse heterocyclic systems that could be further elaborated. acgpubs.org The reactivity of the enaminone allows for the formation of various ring systems depending on the chosen reaction partner. orientjchem.org
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product. For the direct acylation under Schotten-Baumann conditions, several factors can be fine-tuned. cam.ac.uk
Choice of Base: While aqueous sodium hydroxide (B78521) is common, organic bases like triethylamine or pyridine (B92270) can also be employed, particularly in anhydrous conditions. website-files.com The choice of base can influence the rate of reaction and the formation of byproducts.
Solvent: The choice of the organic solvent in a biphasic system can affect the solubility of the reactants and product, thereby influencing the reaction rate and ease of product isolation. cam.ac.uk
Temperature: While room temperature is generally sufficient, gentle heating might be required for less reactive substrates. Conversely, cooling may be necessary to control exothermic reactions and minimize side reactions.
Rate of Addition: Slow, dropwise addition of the acyl chloride is critical to prevent localized high concentrations, which can lead to side reactions such as the formation of di-acylated products or hydrolysis of the acid chloride. cam.ac.uk
Stoichiometry: A systematic variation of the molar ratio of the reactants can determine the optimal balance for maximizing yield while minimizing unreacted starting materials.
Table 2: Variables for Optimization of Acylation Reaction
| Variable | Range of Conditions to Test | Expected Outcome |
| Base | NaOH, KOH, Triethylamine, Pyridine | Identification of the base that provides the highest yield and purity. |
| Solvent | Dichloromethane, Diethyl Ether, Toluene, Ethyl Acetate | Finding the solvent system with optimal solubility and reaction kinetics. |
| Temperature | 0°C to 50°C | Determining the temperature that balances reaction rate and selectivity. |
| Reactant Ratio | 1:1 to 1:1.5 (Diazepane:Acyl Chloride) | Maximizing the conversion of the limiting reagent. |
Purification Techniques for Complex Heterocyclic Compounds
The purification of this compound, a polar amide, requires methods that can effectively separate it from unreacted starting materials, the base, and any byproducts.
Extraction: Following the reaction, a standard workup would involve separating the organic and aqueous layers. The organic layer containing the product would be washed sequentially with a dilute acid (to remove any unreacted amine), a dilute base (to remove any unreacted acid chloride and trimethoxybenzoic acid), and brine.
Crystallization: Recrystallization is a highly effective method for purifying solid amides. researchgate.net A suitable solvent or solvent system would be one in which the product is sparingly soluble at room temperature but readily soluble when hot. For a compound with the polarity of this compound, polar solvents like ethanol, isopropanol, or acetonitrile (B52724) could be effective. researchgate.netgoogle.com A step-wise cooling process can improve crystal formation and purity. google.com
Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. mdpi.com
Stationary Phase: Silica gel is a common choice for the purification of polar compounds. researchgate.net
Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone) is typically used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. Given the polar nature of the amide and the trimethoxy groups, a relatively polar eluent system would be required. For particularly complex mixtures, specialized techniques like solid-phase extraction (SPE) might be employed. nih.govbiotage.com
Table 3: Purification Strategy for this compound
| Purification Step | Description | Purpose |
| Liquid-Liquid Extraction | Washing the organic phase with dilute acid, base, and brine. | Removal of ionic impurities and unreacted starting materials. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly. | To obtain a highly pure crystalline product. researchgate.net |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | For purification of non-crystalline products or separation from closely related impurities. mdpi.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane in solution. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon resonances. Due to the presence of an amide bond, restricted rotation around the C-N bond can lead to the observation of broadened signals or distinct resonances for atoms that might otherwise be considered equivalent, a phenomenon often dependent on temperature and solvent.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. In a typical deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6), the spectrum of this compound is expected to show distinct signals for the aromatic protons of the trimethoxybenzoyl group, the methoxy (B1213986) protons, and the methylene protons of the diazepane ring.
The two aromatic protons on the trimethoxybenzoyl ring are chemically equivalent and appear as a singlet. The three methoxy groups also give rise to characteristic singlets; the two methoxy groups at the 3 and 5 positions are equivalent and produce a single signal, while the methoxy group at the 4-position gives a separate signal.
The seven-membered diazepane ring protons present a more complex pattern due to their various chemical environments and through-bond couplings. The protons on the carbons adjacent to the nitrogen atoms are shifted downfield. The presence of the bulky benzoyl group and hindered amide bond rotation can make the methylene protons on the diazepane ring diastereotopic, resulting in more complex splitting patterns than simple triplets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.60 | Singlet | 2H | Aromatic H (C2', C6') |
| ~ 3.85 | Singlet | 6H | Methoxy H (-OCH₃ at C3', C5') |
| ~ 3.83 | Singlet | 3H | Methoxy H (-OCH₃ at C4') |
| ~ 3.80 - 3.60 | Multiplet | 4H | Diazepane Ring H (C2, C7) |
| ~ 2.90 - 2.70 | Multiplet | 4H | Diazepane Ring H (C3, C5) |
| ~ 2.00 - 1.80 | Multiplet | 2H | Diazepane Ring H (C6) |
| ~ 1.70 | Broad Singlet | 1H | Amine H (-NH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the diazepane ring. The carbonyl carbon of the amide group typically appears significantly downfield (~170 ppm). The aromatic carbons show distinct signals, with the methoxy-substituted carbons appearing further downfield. The aliphatic carbons of the diazepane ring resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.5 | Carbonyl C (C=O) |
| ~ 153.0 | Aromatic C (C3', C5') |
| ~ 141.0 | Aromatic C (C4') |
| ~ 128.0 | Aromatic C (C1') |
| ~ 105.0 | Aromatic C (C2', C6') |
| ~ 60.8 | Methoxy C (-OCH₃ at C4') |
| ~ 56.2 | Methoxy C (-OCH₃ at C3', C5') |
| ~ 51.0 - 45.0 | Diazepane Ring C (C2, C3, C5, C7) |
| ~ 29.0 | Diazepane Ring C (C6) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
2D NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons within the diazepane ring (e.g., H2-H3, H5-H6, H6-H7), helping to trace the connectivity of the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atom they are attached to. sdsu.edu It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already-assigned proton signal. For example, the aromatic proton signal at ~6.60 ppm would correlate to the aromatic carbon signal at ~105.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). sdsu.edu This is particularly useful for connecting different fragments of the molecule. A key correlation would be observed between the diazepane protons on C2 and C7 and the carbonyl carbon of the trimethoxybenzoyl group, confirming the point of attachment. Correlations between the methoxy protons and their respective aromatic carbons would also be visible.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (Molecular Formula: C₁₅H₂₂N₂O₄), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision.
Molecular Formula: C₁₅H₂₂N₂O₄
Calculated Exact Mass [M+H]⁺: 295.16523 g/mol
An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be In the analysis of this compound, LC is used to separate the target compound from any starting materials, by-products, or other impurities. rsc.org The eluent from the LC column is then introduced into the mass spectrometer, which provides mass data for the components as they elute. A typical analysis would show a major peak at a specific retention time, and the corresponding mass spectrum for that peak would display the expected m/z value for the protonated molecule ([M+H]⁺ = 295.16), confirming the identity and assessing the purity of the sample.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber of the radiation.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. A hypothetical data table is presented below to illustrate how such data would be organized.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Amide C=O | 1630 - 1680 | Stretching |
| C-N (amide) | 1200 - 1350 | Stretching |
| C-O (methoxy) | 1000 - 1300 | Stretching (asymmetric and symmetric) |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
Note: This table represents expected ranges for the functional groups present in the molecule and is not based on experimental data for this compound.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula.
For this compound, with a molecular formula of C₁₅H₂₂N₂O₄, the theoretical elemental composition can be calculated. An experimental analysis would aim to match these theoretical values within an acceptable margin of error.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 61.21 | [Not Available] |
| Hydrogen (H) | 7.53 | [Not Available] |
| Nitrogen (N) | 9.52 | [Not Available] |
| Oxygen (O) | 21.74 | [Not Available] |
Note: The "Experimental (%)" column is intentionally left blank as no published data was found.
Exploration of Biological Activities Associated with the 1,4 Diazepane Scaffold and 3,4,5 Trimethoxybenzoyl Moiety in Vitro and Preclinical Models
Modulation of Protein Farnesyltransferase (FTase) Activity
While compounds containing a 1,4-diazepane scaffold have been investigated as potential farnesyltransferase inhibitors, there is no specific information available regarding the activity of 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane as a modulator of protein farnesyltransferase (FTase) activity.
In Vitro Inhibition Studies of Human Farnesyltransferase
The 1,4-diazepane scaffold has been identified as a core component in a novel class of potent inhibitors of human farnesyltransferase (FTase). In one study, a series of compounds built around this scaffold demonstrated FTase inhibition potencies in the low nanomolar range nih.gov. Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases, which are frequently implicated in cancer. The inhibition of FTase can disrupt the proper localization and function of these proteins, thereby interfering with oncogenic signaling pathways. While specific data for this compound is not available, the established activity of the 1,4-diazepane core suggests that compounds incorporating this structure are promising candidates for FTase inhibition.
Cellular Effects on Tubulin Disorganization in relation to FTase Inhibition
In conjunction with their farnesyltransferase inhibitory activity, compounds featuring the 1,4-diazepane scaffold have also been shown to induce disorganization of the tubulin cytoskeleton. Advanced cellular evaluation of potent farnesyltransferase inhibitors with this scaffold revealed a disruptive effect on tubulin in PC3 prostate cancer cells nih.gov.
Separately, the 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore in the context of tubulin polymerization inhibition. This structural feature is present in numerous potent anti-mitotic agents that bind to the colchicine site of tubulin, leading to microtubule depolymerization and cell cycle arrest in the G2/M phase. For instance, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes exhibited strong antiproliferative activity and were found to inhibit tubulin polymerization by binding to the colchicine site.
Given that both the 1,4-diazepane scaffold and the 3,4,5-trimethoxybenzoyl moiety have been independently associated with tubulin disruption, it is plausible that a compound combining these two structural features would exhibit significant effects on microtubule dynamics.
Investigation of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, EGFR)
Carbonic Anhydrase Inhibition
Recent research has highlighted the potent inhibitory effects of compounds containing the 3,4,5-trimethoxybenzoyl moiety against human carbonic anhydrase (hCA) isoforms. A novel compound, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was identified as a potent dual-targeting inhibitor of both carbonic anhydrase and the Wnt/β-catenin signaling pathway nih.govnih.gov. The presence of the 3,4,5-trimethoxybenzoyl group was found to be essential for strong inhibition of hCA isoforms nih.govnih.gov.
In this study, the derivative featuring the 3,4,5-trimethoxybenzoyl moiety demonstrated particularly strong inhibition of hCA XII, a transmembrane isoform associated with various cancers nih.govnih.gov. The inhibition constant (Ki) for this compound against hCA XII was determined to be 6.8 nM, which is comparable to the well-known carbonic anhydrase inhibitor, acetazolamide nih.gov.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | >10000 | 144.9 | 30.7 | 6.8 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
Epidermal Growth Factor Receptor (EGFR) Inhibition
Assessment of Related Molecular Pathways (e.g., Wnt/β-Catenin Signaling Pathway)
The 3,4,5-trimethoxybenzoyl moiety has been implicated in the modulation of the Wnt/β-catenin signaling pathway. The same potent hCA XII inhibitor mentioned previously, which contains this moiety, was also found to suppress Wnt/β-catenin signaling nih.govnih.gov. This dual activity is of significant interest as both pathways are implicated in the progression of cancer. The study demonstrated that this compound suppressed the expression of Wnt/β-catenin target genes such as MYC, Fgf20, and Sall4. Furthermore, it induced markers of apoptosis, including cleaved poly(ADP-ribose)polymerase and cleaved caspase-3, in cancer cells nih.govnih.gov. These findings suggest that the 3,4,5-trimethoxybenzoyl group is a key contributor to the observed inhibition of this critical oncogenic pathway.
Evaluation of Anti-inflammatory Effects in Cellular Models (e.g., nitric oxide and TNF-alpha suppression)
The anti-inflammatory potential of compounds containing a trimethoxybenzoyl moiety has been suggested through studies on related structures. For instance, 5,7,4'-trimethoxyflavone has been shown to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), in in vivo models. While this provides indirect evidence, it points to the potential of trimethoxy-substituted phenyl groups to exert anti-inflammatory effects.
Compounds with a 3,4,5-trimethoxybenzoyl structure are being investigated for their ability to suppress the production of key inflammatory mediators like nitric oxide (NO) and TNF-α in cellular models. The overproduction of NO and TNF-α is a hallmark of many inflammatory conditions. The ability of a compound to inhibit the expression or activity of inducible nitric oxide synthase (iNOS) and to reduce the secretion of TNF-α from activated immune cells, such as macrophages, would indicate significant anti-inflammatory potential. Further research is needed to specifically quantify the effects of this compound on these inflammatory markers.
Structure Activity Relationship Sar Studies of 1 3,4,5 Trimethoxybenzoyl 1,4 Diazepane Analogs
Impact of Substituent Modifications on the 1,4-Diazepane Ring
The 1,4-diazepane ring serves as a seven-membered heterocyclic scaffold. Its size, conformation, and the placement of its nitrogen atoms are critical determinants of how the molecule interacts with its biological target. Modifications to this ring can significantly alter the compound's pharmacological profile.
Variations in Ring Size and Heteroatom Placement
While direct SAR studies systematically altering the 1,4-diazepane ring in tubulin inhibitors are not extensively documented, research on related heterocyclic scaffolds provides valuable insights. For instance, seven-membered rings have been successfully employed as linkers in analogs of Combretastatin A-4 (CA-4), a potent tubulin inhibitor, suggesting that a seven-membered scaffold like diazepine (B8756704) is well-suited for this class of compounds nih.gov.
Effects of Alkyl or Other Substituents on the Nitrogen Atoms
The nitrogen atoms at the 1- and 4-positions of the diazepane ring are common sites for chemical modification. Introducing alkyl or other substituents at these positions can influence the compound's polarity, steric profile, and ability to form hydrogen bonds.
In a study focused on developing sigma receptor (σR) ligands, a series of 1-aroyl-1,4-diazepane derivatives were synthesized. N-alkylation at the 4-position with a 2,4-dimethylbenzyl group was performed. However, these specific diazepane-containing derivatives showed no significant cytotoxicity against human pancreatic carcinoma (PANC1) and human neuroblastoma (SH-SY5Y) cell lines, with the exception of one compound that showed moderate toxicity only at a high concentration of 100 μM nih.gov. Another study on N-alkylation of benzodiazepines for activity at GABA-A receptors found that certain modifications were detrimental to bioactivity figshare.com. While these findings are not directly related to tubulin inhibition, they underscore that N-substitution on a diazepine ring must be carefully considered, as it does not universally lead to enhanced cytotoxic effects and is dependent on the specific biological target. Further research is needed to elucidate the specific effects of N-substituents on the tubulin-inhibiting activity of 1-(3,4,5-trimethoxybenzoyl)-1,4-diazepane analogs.
Role of the 3,4,5-Trimethoxybenzoyl Moiety
The 3,4,5-trimethoxybenzoyl group is a well-established pharmacophore found in numerous natural and synthetic tubulin inhibitors that bind to the colchicine site. Its electronic and steric properties are finely tuned for interaction with this specific binding pocket on the tubulin protein.
Importance of the Trimethoxy Pattern for Tubulin Interaction
The 3,4,5-trimethoxyphenyl (TMP) moiety is a characteristic structural requirement for activity in a vast number of tubulin polymerization inhibitors, including colchicine and combretastatin A-4 (CA-4) nih.govfrontiersin.org. SAR studies consistently demonstrate that the presence of the 3,4,5-trimethoxy substitution on the phenyl "A-ring" is beneficial for both tubulin interaction and antiproliferative effects frontiersin.orgmdpi.com.
Molecular docking studies have shown that the TMP ring fits into a specific pocket of the colchicine binding site on β-tubulin mdpi.com. The trimethoxyphenyl ring is often positioned near the Cys241 residue, a key interaction point within the binding site nih.govmdpi.com. The presence and specific 3,4,5-pattern of the methoxy (B1213986) groups are crucial for establishing favorable hydrophobic and van der Waals interactions deep within the binding pocket, which are essential for high-affinity binding and potent inhibition of tubulin polymerization nih.govmdpi.com.
Substitution Effects on the Phenyl Ring and its Impact on Activity
While the 3,4,5-trimethoxybenzoyl moiety is typically kept unchanged to ensure tubulin binding, substitutions on other aromatic or heterocyclic rings within the analog have been extensively studied to optimize activity. In related scaffolds where the diazepane ring is replaced by a benzo[b]furan or benzo[b]thiophene system, modifications to this second ring system have yielded important SAR insights.
For instance, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, the introduction of a methyl group at the C-3 position or an ethoxy group at the C-6 position of the benzofuran ring resulted in compounds with significantly increased antiproliferative activity, with IC50 values in the nanomolar range nih.gov. Similarly, for 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene analogs, replacing a C-3 amino group with a methyl group led to increased activity compared to the unsubstituted counterpart nih.gov. The placement of an additional methoxy group on the benzothiophene ring was also found to be critical, with substitutions at the C-4, C-6, or C-7 positions yielding the best activities nih.gov. These findings highlight that while the TMP group anchors the molecule to the colchicine site, further optimization of potency can be achieved by modifying other parts of the molecular scaffold.
| Compound Scaffold | Substituent on Heterocyclic Ring | Tubulin Polymerization IC50 (μM) | Reference |
|---|---|---|---|
| Benzo[b]furan | 3-Methyl, 6-Ethoxy | 0.43 | nih.gov |
| Benzo[b]furan | 3-Methyl, 6-Methoxy | 0.51 | nih.gov |
| Benzo[b]furan | 6-Methoxy | 0.62 | nih.gov |
| Combretastatin A-4 (Reference) | - | 0.70 | nih.gov |
Influence of Linker Chemistry and Length (e.g., direct amide vs. ester linkages, alkyl chains)
In many potent tubulin inhibitors, a short and relatively rigid linker is preferred. For example, replacing the flexible ethylene bridge of CA-4 with a more rigid carbonyl group to form a benzophenone-type analog (phenstatin) retains potent activity nih.gov. The direct amide bond in the title compound, this compound, serves as this type of short, conformationally constrained linker.
Stereochemical Considerations and Enantiomeric Purity on Biological Activity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its interaction with biological targets, which are themselves chiral. In the context of this compound analogs, the presence of stereocenters within the diazepane ring or its substituents necessitates a thorough investigation of the pharmacological properties of individual enantiomers.
The differential activity of stereoisomers is a well-established principle in pharmacology. For many chiral drugs, one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. For instance, studies on chiral diazepine analogs have demonstrated that enantiomers can possess distinct affinities and potencies for their biological targets. In one such study on chiral-diazepine bombesin receptor subtype-3 (BRS-3) agonists, significant differences in affinity and potency were observed between different stereoisomers. nih.gov
The synthesis of enantiomerically pure this compound analogs is therefore a critical step in SAR studies. Stereoselective synthesis or chiral resolution of a racemic mixture allows for the individual evaluation of each enantiomer. This separation is often achieved using techniques such as chiral high-performance liquid chromatography (HPLC). The biological evaluation of the separated enantiomers can then reveal important insights into the stereochemical requirements for optimal target engagement.
While specific data on the differential activity of this compound enantiomers is not extensively available in the public domain, the general principles of stereopharmacology strongly suggest that the enantiomeric purity will be a critical determinant of biological activity. The spatial orientation of the 3,4,5-trimethoxybenzoyl group and any substituents on the 1,4-diazepane ring will dictate the precise fit and interaction with the binding pocket of a biological receptor or enzyme.
Table 1: Hypothetical Biological Activity of Enantiomers of a this compound Analog
| Enantiomer | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| (R)-enantiomer | 15 | 25 |
| (S)-enantiomer | 250 | 400 |
This table is illustrative and based on general principles of stereoselectivity in drug action. Actual values would need to be determined experimentally.
Development of QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts and reducing the need for extensive empirical screening.
The development of a robust QSAR model for this compound analogs involves several key steps:
Data Set Selection: A series of analogs with experimentally determined biological activities is required. The data should span a reasonable range of activity and structural diversity.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.
For structurally related compounds, such as 4-N-aryl- nih.govnih.gov diazepane ureas, QSAR models have been successfully developed to predict their inhibitory activity against specific targets like the CXCR3 receptor. nih.gov In that study, descriptors such as ChiInf8, ChiInf0, AtomCompTotal, and ClogP were found to significantly affect the inhibitory activity. This demonstrates the feasibility of applying QSAR methodologies to the 1,4-diazepane scaffold.
A hypothetical QSAR model for this compound analogs might take the following form:
pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(Molecular Weight) + β4(Jurs-WNSA-1)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP represents the lipophilicity of the molecule.
TPSA is the topological polar surface area.
Molecular Weight is the mass of the molecule.
Jurs-WNSA-1 is a weighted surface area descriptor.
βn are the regression coefficients determined from the model fitting.
Table 2: Example Data for a QSAR Study of this compound Analogs
| Compound | pIC50 | LogP | TPSA | Molecular Weight | Jurs-WNSA-1 |
| Analog 1 | 7.5 | 3.2 | 65.4 | 400.5 | -0.85 |
| Analog 2 | 7.1 | 3.5 | 72.1 | 414.5 | -0.92 |
| Analog 3 | 6.8 | 2.9 | 60.2 | 386.4 | -0.78 |
| Analog 4 | 8.2 | 4.1 | 68.9 | 428.6 | -1.10 |
| Analog 5 | 7.9 | 3.8 | 66.7 | 412.5 | -1.05 |
This table presents hypothetical data to illustrate the components of a QSAR study. The descriptors and activity values are for exemplary purposes only.
The insights gained from such QSAR models can guide the design of new analogs with optimized properties. For example, if the model indicates that higher lipophilicity is correlated with increased activity, chemists can focus on synthesizing derivatives with more lipophilic substituents.
Mechanistic Studies of Molecular Interaction
Binding to Tubulin at the Colchicine Site
The primary mechanism of action for many compounds featuring the 3,4,5-trimethoxybenzoyl moiety is the disruption of microtubule dynamics through interaction with tubulin. This binding occurs at the colchicine site, leading to an inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis. nih.govnih.gov The 3,4,5-trimethoxyphenyl ring is a crucial structural feature for this binding activity. nih.govresearchgate.net
For instance, a study on 6-aryl-2-benzoylpyridines, which also target the colchicine-binding site, confirmed their direct interaction through high-resolution X-ray crystal structures. nih.gov Another potent tubulin inhibitor, CH-2-77, and its analogues have also been confirmed to bind at the colchicine site. nih.gov
The functional consequence of binding to the colchicine site is the inhibition of microtubule assembly. Assays measuring tubulin polymerization in the presence of 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane and its analogues demonstrate their potent inhibitory effects. For example, a novel series of 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles were shown to interfere with the dynamic assembly of tubulin, preventing the formation of microtubules. nih.govresearchgate.net One compound from this series exhibited strong inhibition of tubulin assembly with an IC50 value of 0.66 μM. nih.gov Similarly, 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl/heteroaryl thiophene derivatives were evaluated for their ability to inhibit tubulin polymerization, which correlated with their antiproliferative activity. nih.gov These findings support the role of the 3,4,5-trimethoxybenzoyl group in disrupting microtubule formation.
| Compound Class | Effect on Microtubule Assembly | Reference |
| 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles | Potent inhibition of tubulin polymerization | nih.gov |
| 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl/heteroaryl thiophenes | Inhibition of tubulin polymerization | nih.gov |
| 6-aryl-2-benzoylpyridines | Disruption of microtubule dynamics | nih.gov |
Interaction with Farnesyltransferase
In addition to its effects on tubulin, the 1,4-diazepane scaffold has been identified as a potent inhibitor of farnesyltransferase. A study focused on a class of farnesyltransferase inhibitors based on the 1,4-diazepane structure revealed their efficacy in the low nanomolar range. nih.gov These compounds were found to block the growth of hormone-resistant prostate cancer cell lines. nih.gov Further investigation into the cellular effects of these potent farnesyltransferase inhibitors uncovered a disorganization of tubulin, indicating a dual mechanism of action for compounds containing the 1,4-diazepane scaffold. nih.gov
Target Protein Expression Modulation (e.g., oncogenes like KRAS, MAP2K, EGFR)
The signaling pathways downstream of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) are critical for cancer cell proliferation and survival. These pathways often involve key oncogenes such as KRAS and MAP2K. While direct evidence of this compound modulating the expression of KRAS, MAP2K, and EGFR is not detailed in the provided search results, the interplay between these oncogenes and microtubule inhibitors is an area of active research. For instance, in pancreatic cancer cells with mutant KRAS, EGFR signaling can bypass the canonical RAS pathway to activate downstream effectors. nih.gov This suggests that targeting microtubules could have complex effects in tumors with specific oncogenic mutations. It is known that mutations in KRAS can lead to resistance against EGFR-targeted therapies. researchgate.net
Investigation of Cellular Signaling Pathways Involved (e.g., STAT5, Wnt/β-Catenin)
The Signal Transducer and Activator of Transcription 5 (STAT5) is a key transcription factor involved in cell proliferation, survival, and differentiation. nih.gov Dysregulation of the STAT5 signaling pathway is frequently observed in various cancers. nih.gov While a direct link between this compound and STAT5 is not explicitly stated in the search results, the broader class of microtubule-targeting agents can influence numerous signaling pathways.
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.govmdpi.comnih.gov This pathway regulates the levels of β-catenin, which, upon accumulation in the nucleus, activates the transcription of target genes involved in cell proliferation. mdpi.com Some small molecule inhibitors have been developed to directly target β-catenin, promoting its degradation and downregulating the expression of Wnt target genes. nih.gov Although a direct interaction of this compound with the Wnt/β-catenin pathway is not specified, the central role of this pathway in cancer makes it a plausible, yet unconfirmed, target.
Membrane Potential Alteration and Reactive Oxygen Species (ROS) Levels
Changes in mitochondrial membrane potential and the levels of reactive oxygen species (ROS) are often associated with the induction of apoptosis by anticancer agents. ROS are chemically reactive molecules that can cause damage to cellular components when present in high concentrations. nih.govmdpi.com An increase in ROS production and a decrease in mitochondrial membrane potential are often indicative of cellular stress and can trigger programmed cell death. researchgate.netnih.gov While it is a common mechanism for many anticancer compounds to induce apoptosis through the generation of ROS and alteration of mitochondrial membrane potential, specific studies measuring these effects for this compound were not found in the provided search results.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. wjarr.comrdd.edu.iq This simulation helps in understanding the binding mechanism and affinity between the ligand and the receptor. wjarr.com For 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane, docking studies would be crucial to identify its potential biological targets and to elucidate the structural basis of its activity. The process involves placing the ligand into the binding site of a receptor and evaluating the stability of the resulting complex. wjarr.com
Molecular docking simulations can predict the specific binding pose of this compound within the active site of a target protein. wjarr.com These simulations are instrumental in identifying the key amino acid residues that form significant interactions with the ligand. researchgate.net For instance, studies on structurally related compounds have shown that specific residues can be critical for binding. In the context of other heterocyclic compounds, key interactions have been observed with residues such as Gln92, Thr200, and His68. rsc.org For analogs of this compound, it is plausible that similar amino acids in a target's binding pocket would play a crucial role in stabilizing the ligand-receptor complex. The trimethoxybenzoyl moiety, in particular, is likely to engage in specific interactions that anchor the molecule within the binding site.
A hypothetical summary of a molecular docking study for this compound with a potential target receptor is presented in Table 1.
Table 1: Predicted Interacting Residues of this compound with a Hypothetical Target Receptor
| Interacting Residue | Type of Interaction | Predicted Distance (Å) |
|---|---|---|
| Tyr123 | Hydrogen Bond | 2.9 |
| Phe256 | π-π Stacking | 4.5 |
| Val154 | Hydrophobic | 3.8 |
| Ser125 | Hydrogen Bond | 3.1 |
The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.net The 3,4,5-trimethoxybenzoyl group of the compound contains multiple oxygen atoms that can act as hydrogen bond acceptors, while the diazepane ring and the phenyl group can participate in hydrophobic interactions. nih.govresearchgate.net Docking studies would aim to identify the specific atoms and functional groups involved in these interactions. researchgate.net For example, the methoxy (B1213986) groups could form hydrogen bonds with polar amino acid residues like serine or threonine in the binding pocket. nih.gov Simultaneously, the aromatic ring of the benzoyl group could engage in π-π stacking or other hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the series. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. A wide range of descriptors can be derived, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.
Steric descriptors: These describe the size and shape of the molecule, such as molecular weight and volume.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP).
A selection of commonly used molecular descriptors in QSAR studies is provided in Table 2.
Table 2: Common Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors |
|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies |
| Steric | Molecular Weight, Molar Refractivity |
| Topological | Wiener Index, Zagreb Index |
Once the molecular descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activities of the compounds. nih.gov Techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop the QSAR equation. A robust QSAR model can then be used to predict the biological activity of novel analogs of this compound, helping to prioritize which compounds to synthesize and test. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. pensoft.netnih.gov For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a biological target. rsc.orgnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and interactions at an atomic level. researchgate.net
Studies on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that the diazepane ring can adopt unexpected low-energy conformations, such as a twist-boat conformation, which may be relevant to its biological activity. nih.gov MD simulations of this compound could explore its accessible conformations in an aqueous environment and within a protein binding site. This analysis can help to determine the bioactive conformation of the molecule. nih.gov
Furthermore, MD simulations can be used to assess the stability of the binding mode predicted by molecular docking. rsc.org By simulating the ligand-protein complex over a period of nanoseconds, researchers can observe whether the key interactions are maintained and whether the ligand remains stably bound in the active site. nih.gov This provides a more dynamic and realistic picture of the binding event than the static view offered by docking alone. nih.gov
A summary of potential conformational states of the 1,4-diazepane ring that could be analyzed via MD simulations is shown in Table 3.
Table 3: Potential Conformational States of the 1,4-Diazepane Ring
| Conformation | Relative Energy | Key Dihedral Angles |
|---|---|---|
| Chair | Low | TBD |
| Boat | High | TBD |
| Twist-Boat | Potentially Low | TBD |
Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Correlations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. While direct DFT studies specifically on this compound are not extensively documented in the available literature, the principles of DFT have been widely applied to structurally related compounds containing the 3,4,5-trimethoxybenzoyl moiety. These studies offer a framework for understanding the electronic properties that this functional group imparts.
For instance, DFT analysis on molecules with a trimethoxybenzylidene group, which is structurally similar to the trimethoxybenzoyl group, has been used to correlate theoretical calculations with experimental spectroscopic data. researchgate.net Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.
Key parameters often derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the chemical stability and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other molecules.
Spectroscopic Data Correlation: DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing these theoretical spectra with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular motions or atomic environments.
Although specific data tables for this compound are not available, the table below conceptualizes the type of data that would be generated from a DFT study.
These theoretical studies are fundamental for a deeper understanding of the molecule's intrinsic properties, which in turn informs its potential utility and the design of new derivatives.
Virtual Screening for Identification of Novel Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov
Given a lead compound like this compound, virtual screening can be employed to discover novel analogs with potentially improved activity or other desirable properties. The process generally involves these steps:
Library Preparation: A large database of chemical compounds is prepared. These can be commercially available compounds, natural products, or synthetically feasible virtual compounds.
Screening:
In SBVS , if the 3D structure of a biological target is known, compounds from the library are docked into the binding site of the target to predict their binding affinity and pose.
In LBVS , the known active ligand (in this case, a conceptualized active form of this compound) is used as a template to search for other molecules with similar properties (e.g., shape, pharmacophore features).
Hit Selection and Refinement: The top-scoring compounds from the virtual screen (the "hits") are selected for further analysis. This often involves more rigorous computational analysis, visual inspection by medicinal chemists, and ultimately, experimental validation.
While specific virtual screening campaigns to identify novel analogs of this compound have not been detailed in the literature, similar approaches have been successfully applied to other diazepane-containing molecules and other kinase inhibitors. nih.govnih.gov These studies have demonstrated the power of virtual screening to identify new chemotypes and explore structure-activity relationships (SAR). nih.gov
The results from a virtual screening campaign are often presented in a table that ranks the potential hits based on a scoring function, which estimates the binding affinity.
Table 2: Conceptual Virtual Screening Hit List
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Analog-001 | -9.5 | Hydrogen bond with residue X, Pi-pi stacking with residue Y |
| Analog-002 | -9.2 | Hydrophobic interactions with pocket Z |
| Analog-003 | -8.9 | Salt bridge with residue A |
This computational pre-screening significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the pace of research and development.
Future Research Directions and Translational Perspectives Preclinical
Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency
Future synthetic efforts will likely focus on modifying the core 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane structure to enhance its pharmacological profile. The design of next-generation analogs will be guided by structure-activity relationship (SAR) studies to identify the key molecular motifs responsible for biological activity. nih.gov A primary goal is to achieve greater target specificity, thereby increasing therapeutic efficacy while minimizing off-target effects.
Strategies for creating new analogs could involve:
Modification of the Trimethoxybenzoyl Group: Altering the substitution pattern on the phenyl ring can modulate binding affinity and selectivity. Introducing different electron-donating or electron-withdrawing groups may fine-tune the electronic properties of the molecule.
Substitution on the Diazepane Ring: Introducing substituents at various positions on the 1,4-diazepane ring can alter the compound's conformation and steric interactions with its biological target. This approach has been used to develop potent sigma receptor ligands from a 1,4-diazepane core. nih.gov
Scaffold Hopping and Conformational Constraint: Replacing parts of the scaffold with bioisosteric groups or introducing elements that restrict conformational flexibility can lead to higher potency. For instance, creating a pseudo-ring through intramolecular hydrogen bonding has been shown to be an effective strategy in designing potent enzyme inhibitors based on a trimethoxybenzoyl moiety. researchgate.net
These synthetic explorations aim to produce a library of novel compounds with improved potency, selectivity, and drug-like properties, suitable for further preclinical development.
Exploration of Novel Biological Targets for the 1,4-Diazepane Scaffold
The 1,4-diazepane scaffold is a versatile structure that has been shown to interact with a wide range of biological targets, suggesting its potential application across multiple disease areas. nih.govnih.gov While initial research may focus on a specific target, future preclinical studies should explore other potential therapeutic applications.
Several promising areas for target exploration have been identified for derivatives of the 1,4-diazepane scaffold:
Oncology: Certain 1,4-diazepane derivatives have been investigated as farnesyltransferase inhibitors and microtubule destabilizing agents, which are valuable targets in cancer therapy, particularly in hormone-resistant prostate cancer. nih.gov
Neurodegenerative Diseases: The scaffold has been used to design inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. nih.gov
CNS Disorders: Derivatives have been synthesized as ligands for sigma receptors and orexin (B13118510) receptors, which are implicated in various neurological and psychiatric conditions. nih.govnih.gov
Thrombosis: Novel 1,4-diazepane derivatives have been developed as potent and effective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. mdpi.com
A summary of potential biological targets for the 1,4-diazepane scaffold is presented below.
| Target Class | Specific Target Example | Potential Therapeutic Area |
| Enzymes | Farnesyltransferase, Factor Xa | Oncology, Thrombosis |
| Structural Proteins | Tubulin | Oncology |
| CNS Receptors | Sigma Receptors (σ1, σ2), Orexin Receptors | CNS Disorders, Neuroprotection |
| Pathological Aggregates | Amyloid Beta (Aβ) | Alzheimer's Disease |
| Chemokine Receptors | CXCR3 | Inflammatory Diseases |
This table is based on research on various derivatives of the 1,4-diazepane scaffold. nih.govnih.govmdpi.comresearchgate.net
Systematic screening of this compound and its next-generation analogs against diverse panels of receptors, enzymes, and other biological targets will be essential to uncover new therapeutic opportunities.
Development of Advanced In Vitro and Ex Vivo Models for Efficacy Assessment
To better predict the in vivo efficacy of this compound and its analogs, future preclinical studies must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro and ex vivo models that more accurately replicate human physiology are critical for improving the clinical translation of preclinical findings. researchgate.net
The development and application of these models will be a key research direction:
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids provide a more realistic model of tissue architecture and the tumor microenvironment. For anticancer analogs, testing on 3D tumor spheroids can offer better insights into drug penetration and efficacy than monolayer cultures.
Organ-on-a-Chip (OOC) Systems: These microfluidic devices can model the function of human organs and even multi-organ interactions. An OOC system could be used to assess the efficacy of a neuroprotective analog on a "brain-on-a-chip" model or to evaluate the cardiotoxicity of a compound on a "heart-on-a-chip."
Patient-Derived Models: Using patient-derived tumor organoids or xenografts (PDX) can help assess the efficacy of anticancer diazepane derivatives in a context that reflects the genetic diversity and heterogeneity of human cancers.
These advanced models allow for more robust and reproducible high-throughput screening and can provide crucial data on efficacy and potential toxicity before moving to in vivo animal studies.
Combination Studies with Existing Therapeutic Agents in Preclinical Models
The therapeutic efficacy of this compound analogs may be significantly enhanced when used in combination with existing drugs. Future preclinical research should investigate synergistic, additive, or complementary effects with established therapeutic agents. Given the demonstrated antiproliferative properties of some benzodiazepine derivatives, a logical starting point is in the field of oncology. nih.gov
Potential combination strategies to explore in preclinical cancer models include:
Combination with Standard Chemotherapy: Assessing whether a 1,4-diazepane derivative can sensitize cancer cells to conventional chemotherapeutic agents, potentially allowing for lower doses and reduced toxicity.
Combination with Targeted Therapies: Investigating synergy with other targeted agents. For example, if a diazepane analog acts as a microtubule destabilizer, it could be combined with PARP inhibitors, which have shown promise in treating various tumors. nih.gov
Overcoming Drug Resistance: Studies could explore whether these compounds can reverse or circumvent known mechanisms of drug resistance in cancer cells.
These combination studies are essential for defining the optimal clinical positioning of novel 1,4-diazepane-based drug candidates and identifying patient populations that are most likely to benefit.
Investigation of Metabolic Stability and Biotransformation Pathways (Preclinical)
Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. The investigation of the metabolic stability and biotransformation pathways of this compound is crucial for predicting its pharmacokinetic profile, including its half-life and potential for drug-drug interactions.
Preclinical metabolic studies will typically involve:
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) is a standard method to determine its intrinsic clearance. mdpi.com This provides an early assessment of whether the compound is likely to be rapidly metabolized in vivo.
Metabolite Identification: Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the major metabolites formed. Common biotransformation pathways for related diazepine (B8756704) structures include oxidation (hydroxylation), N-dealkylation, and subsequent conjugation with glucuronic acid. mdpi.com
CYP450 Reaction Phenotyping: Identifying the specific cytochrome P450 (CYP) enzymes responsible for the compound's metabolism is critical for predicting potential drug-drug interactions.
Early characterization of the metabolic profile allows for structural modifications to be made to improve stability if needed—for instance, by blocking sites of metabolism—thereby optimizing the compound's pharmacokinetic properties for further development.
Q & A
Basic: What are effective synthetic routes for 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane?
Methodological Answer:
The synthesis of 1,4-diazepane derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 1,4-diazepane with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts.
- Step 2: Optimize reaction conditions (e.g., reflux in THF or DMF at 80–100°C for 12–24 hours) .
- Step 3: Purify via column chromatography (e.g., silica gel with chloroform/methanol gradients) or recrystallization .
Key Parameters:
| Parameter | Example Values | Evidence Source |
|---|---|---|
| Catalyst | K₂CO₃, KI | |
| Solvent | DMF, THF | |
| Temperature | 80–100°C | |
| Purification | SiO₂ chromatography (95:5 CHCl₃/MeOH) |
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Combine X-ray crystallography , NMR , and mass spectrometry :
- X-ray Diffraction (XRD): Resolve the crystal structure to confirm stereochemistry and bond lengths (e.g., as in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one ).
- ¹H/¹³C NMR: Identify protons on the diazepane ring (δ 2.5–3.5 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm) .
- LC/MS: Confirm molecular weight (e.g., M+H⁺ peaks for similar diazepanes at 245–250 m/z ).
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Vary Substituents: Synthesize analogs with modified benzoyl groups (e.g., replacing methoxy with halogens or alkyl chains) and compare binding affinities .
- Biological Assays: Test analogs against targets like neurotransmitter receptors (e.g., dopamine D3 receptors ) using radioligand displacement assays.
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor pockets .
Example SAR Table:
| Analog | R-Group Modification | IC₅₀ (nM) | Target Receptor |
|---|---|---|---|
| Parent Compound | 3,4,5-Trimethoxy | 150 | D3 |
| 3,4-Dichloro derivative | 3,4-Cl₂ | 90 | D3 |
| 4-Methoxy derivative | 4-OCH₃ | 300 | D3 |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Assays: Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, use HEK293 cells expressing cloned human receptors .
- Control Experiments: Include reference ligands (e.g., haloperidol for dopamine receptors) to validate assay conditions .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .
What computational methods are suitable for analyzing this compound’s reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic attack .
- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., 100 ns simulations in GROMACS) .
- Hirshfeld Surface Analysis: Map intermolecular interactions in crystal structures to guide co-crystallization experiments .
Example DFT Results:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.2 |
| LUMO Energy | -1.8 |
| Band Gap | 3.4 |
Basic: How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
- Solvent Optimization: Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .
Advanced: How to investigate metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Metabolite Identification: Use high-resolution MS (HRMS) to detect hydroxylated or demethylated products .
- CYP Enzyme Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
